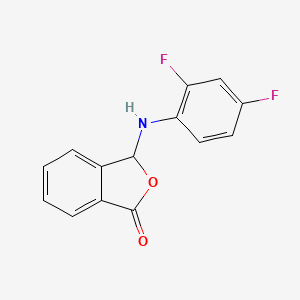

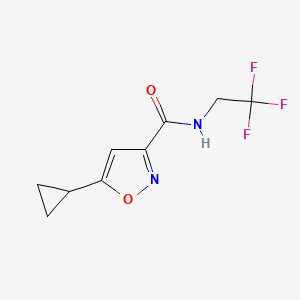

![molecular formula C19H17N7O B2558977 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(quinolin-2-yl)methanone CAS No. 1203139-87-0](/img/structure/B2558977.png)

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(quinolin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as phenylpyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Synthesis Analysis

The new compounds were synthesized via aromatic nucleophilic substitution . A library of substituted (1- (benzyl)-1 H -1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .

Molecular Structure Analysis

On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist . These compounds were fully characterized by 1H NMR, 13C NMR, MS, and elemental analysis .

Chemical Reactions Analysis

The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Physical And Chemical Properties Analysis

The synthesized compounds were fully characterized by 1H NMR, 13C NMR, MS, and elemental analysis .

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

- Studies on novel quinazolinones fused with [1,2,4]-triazole and related rings have demonstrated significant antimicrobial and antifungal activities against various bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans, Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger (Pandey et al., 2009).

Anticancer Applications

- A study on heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety explored their synthesis and potential as anticancer drugs. Some compounds exhibited significant activity against leukemia, ovarian cancer, and non-small cell lung cancer (El-Gendy et al., 2003).

Monoamine Oxidase (MAO) Inhibitors

- A series of quinoxaline derivatives were synthesized and found to be competitive inhibitors of monoamine oxidase (MAO) with selectivity towards MAO-A. This suggests potential applications in treating conditions influenced by MAO activity, such as depression or Parkinson's disease (Khattab et al., 2010).

Anti-inflammatory and Antihistaminic Applications

- Research on triazolopyridazines and imidazo[1,2-b]pyridazines with cyclic amines has highlighted compounds exhibiting antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting potential for treating allergic reactions and conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Mode of Action

Similar compounds are known to interact with their targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures are known to affect multiple biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Similar compounds are known to have profound importance in drug design, discovery, and development due to their diverse pharmacological activities .

Action Environment

Similar compounds are known to have a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Safety and Hazards

Direcciones Futuras

The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development . In silico pharmacokinetic and molecular modeling studies have also been summarized .

Propiedades

IUPAC Name |

quinolin-2-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O/c27-19(16-6-5-14-3-1-2-4-15(14)21-16)25-11-9-24(10-12-25)18-8-7-17-22-20-13-26(17)23-18/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVZUJKDBDRKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)C4=NC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(quinolin-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

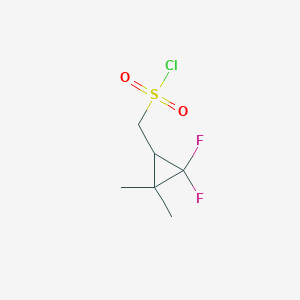

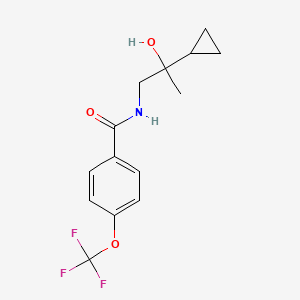

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2558897.png)

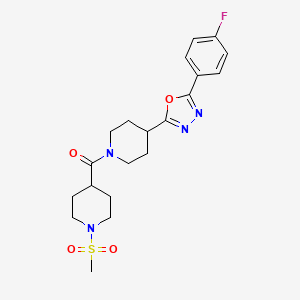

![2-Chloro-N-[1-(2-hydroxy-1-methylindol-5-yl)ethyl]acetamide](/img/structure/B2558899.png)

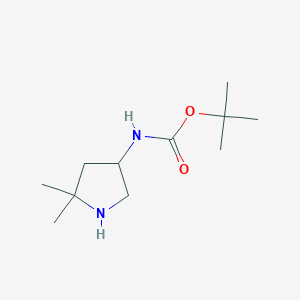

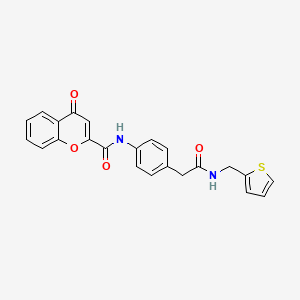

![1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2558900.png)

![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2558912.png)

![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)